molecular formula C17H18N2O6S B2506671 4-((4-methoxyphenyl)sulfonyl)-N-(3-nitrophenyl)butanamide CAS No. 941967-90-4

4-((4-methoxyphenyl)sulfonyl)-N-(3-nitrophenyl)butanamide

Cat. No.: B2506671
CAS No.: 941967-90-4
M. Wt: 378.4
InChI Key: MSOVOGGJWCSCEZ-UHFFFAOYSA-N
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Description

4-((4-Methoxyphenyl)sulfonyl)-N-(3-nitrophenyl)butanamide is a synthetic organic compound characterized by a butanamide backbone substituted with a 4-methoxyphenyl sulfonyl group and a 3-nitrophenyl moiety.

Properties

IUPAC Name

4-(4-methoxyphenyl)sulfonyl-N-(3-nitrophenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O6S/c1-25-15-7-9-16(10-8-15)26(23,24)11-3-6-17(20)18-13-4-2-5-14(12-13)19(21)22/h2,4-5,7-10,12H,3,6,11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSOVOGGJWCSCEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-methoxyphenyl)sulfonyl)-N-(3-nitrophenyl)butanamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Methoxyphenyl Sulfonyl Intermediate: The starting material, 4-methoxyphenyl sulfonyl chloride, is reacted with an appropriate amine to form the sulfonamide intermediate.

    Nitration: The sulfonamide intermediate is then subjected to nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.

    Coupling Reaction: The nitrated intermediate is coupled with a butanamide derivative under suitable conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-((4-methoxyphenyl)sulfonyl)-N-(3-nitrophenyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas or chemical reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of 4-hydroxyphenyl sulfonyl derivatives.

    Reduction: Formation of 4-((4-methoxyphenyl)sulfonyl)-N-(3-aminophenyl)butanamide.

    Substitution: Formation of various substituted sulfonamide derivatives.

Scientific Research Applications

4-((4-methoxyphenyl)sulfonyl)-N-(3-nitrophenyl)butanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-((4-methoxyphenyl)sulfonyl)-N-(3-nitrophenyl)butanamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or altering enzyme conformation. The nitro group can also participate in redox reactions, influencing cellular oxidative stress pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related derivatives, focusing on backbone modifications, substituent effects, and inferred physicochemical or biological properties.

Table 1: Structural and Functional Comparison

Compound Name Backbone Key Substituents Molecular Weight Notable Features
4-((4-Methoxyphenyl)sulfonyl)-N-(3-nitrophenyl)butanamide (Target) Butanamide 4-Methoxyphenyl sulfonyl, 3-nitrophenyl ~392.4 g/mol† Balanced polarity; electron-donating (methoxy) and withdrawing (nitro) groups.
4-Nitro-N-(3-nitrophenyl)benzamide Benzamide 4-Nitrobenzoyl, 3-nitrophenyl ~317.2 g/mol Rigid aromatic backbone; dual nitro groups may reduce solubility.
N-{4-Fluoro-3-nitrophenyl}methanesulfonamide Methanesulfonamide 4-Fluoro-3-nitrophenyl ~234.2 g/mol Compact structure; fluorine enhances electronegativity and metabolic stability.
4-[Methyl-(4-methylphenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)butanamide Butanamide 4-Methylphenyl sulfonylamino, thiazol-2-yl ~365.4 g/mol† Thiazole ring enables π-π stacking; methyl groups may increase lipophilicity.
N-(5-Isopropyl-1,3,4-thiadiazol-2-yl)-4-(4-methoxyphenoxy)butanamide Butanamide 4-Methoxyphenoxy, 5-isopropyl-thiadiazol-2-yl ~363.4 g/mol† Thiadiazole and isopropyl groups enhance steric bulk; phenoxy improves solubility.
4-((4-Methoxyphenyl)sulfonyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)butanamide Butanamide 4-Methoxyphenyl sulfonyl, 3,4,5-trimethoxyphenyl-oxadiazole ~491.5 g/mol Oxadiazole and trimethoxy groups enhance electron density; potential CNS activity.

Calculated based on molecular formulas from evidence.

Key Comparative Insights

Backbone Flexibility vs. Rigidity

  • The target compound’s butanamide backbone offers conformational flexibility compared to the rigid benzamide in 4-nitro-N-(3-nitrophenyl)benzamide . Flexibility may improve binding to protein targets with dynamic active sites.
  • Conversely, the benzamide derivative’s rigidity could enhance selectivity for planar binding pockets.

Substituent Electronic Effects The 4-methoxy group in the target compound donates electrons via resonance, contrasting with the electron-withdrawing nitro group in the benzamide derivative and the fluorine in N-{4-fluoro-3-nitrophenyl}methanesulfonamide . This duality may balance solubility and reactivity.

Solubility and Lipophilicity The methoxy group in the target compound and N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-4-(4-methoxyphenoxy)butanamide likely improves aqueous solubility compared to the nitro-dominated derivatives.

Synthetic Accessibility

  • The target compound’s sulfonyl group requires sulfonation or sulfonamide coupling, whereas benzamide derivatives (e.g., ) are synthesized via acyl chloride reactions .
  • Thiadiazole and oxadiazole derivatives () involve cyclization steps, adding synthetic complexity.

Biological Implications

  • The 3-nitrophenyl group in the target compound may act as a hydrogen-bond acceptor, similar to the oxadiazole in . However, the trimethoxyphenyl group in could enhance interactions with aromatic residues in enzymes .
  • Thiazole-containing analogs () are often explored in kinase inhibitors, suggesting divergent therapeutic applications compared to the target compound.

Research Findings and Implications

  • Structure-Activity Relationships (SAR): The electron-withdrawing nitro group in the target compound may reduce metabolic degradation compared to methoxy-rich analogs (e.g., ), but could also limit oral bioavailability due to polarity.
  • Pharmacokinetic Predictions: Molecular weight and substituent analysis suggest the target compound may occupy a middle ground in drug-likeness parameters (e.g., Lipinski’s rules) compared to smaller derivatives () and larger heterocyclic analogs ().

Biological Activity

4-((4-methoxyphenyl)sulfonyl)-N-(3-nitrophenyl)butanamide is an organic compound notable for its diverse biological activities, which stem from its unique structural features, including a methoxyphenyl group, a sulfonyl moiety, and a nitrophenyl group. This article delves into the biological activity of this compound, summarizing research findings, mechanisms of action, and comparative analyses with similar compounds.

Overview of the Compound

  • Chemical Formula : C17H18N2O6S
  • CAS Number : 941967-90-4
  • Molecular Weight : 378.4 g/mol

The compound is synthesized through a multi-step process involving the reaction of 4-methoxybenzenesulfonyl chloride with 3-nitroaniline, followed by coupling with a butanamide derivative. This synthesis can be optimized for industrial production to enhance yield and purity while adhering to green chemistry principles.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound can inhibit enzyme activities by binding to active sites or allosteric sites, thereby modulating enzyme function. This property is significant in drug development for targeting specific enzymes involved in disease pathways.
  • Receptor Interaction : It may also interact with cellular receptors, influencing signal transduction pathways that regulate cellular responses.

Anti-inflammatory Properties

Research indicates that this compound exhibits potent anti-inflammatory effects. In vitro studies have shown that it can suppress the expression of inflammatory cytokines such as IL-1β and IL-6. For instance, compounds related to this structure demonstrated significant inhibition of mRNA expression levels of these cytokines in human keratinocyte cells when induced by lipopolysaccharides (LPS) .

Table 1: Inhibition of Cytokine mRNA Expression

CompoundIL-6 mRNA Expression Level (Relative to Control)IL-1β mRNA Expression Level (Relative to Control)
5d7.5Significant suppression observed
5c4.6Significant suppression observed
5f7.2Significant suppression observed
5m9.0Significant suppression observed

Antioxidant Activity

Sulfonamide compounds, including derivatives like this compound, have been recognized for their antioxidant properties. These properties are crucial in mitigating oxidative stress-related damage in cells, which is linked to various chronic diseases .

Case Studies

  • In Vivo Anti-inflammatory Study : A study evaluating the effects of related compounds on LPS-induced inflammation in animal models found that these compounds significantly reduced levels of proinflammatory cytokines (IL-6, IL-1β, TNF-α) without causing hepatotoxicity, as indicated by normal ALT and AST levels .
  • Comparative Analysis : When compared to similar compounds such as N-(3-nitrophenyl)butanamide and 4-((4-methoxyphenyl)sulfonyl)-N-(3-aminophenyl)butanamide, the unique combination of functional groups in this compound enhances its reactivity and biological activity profile. This uniqueness allows for potential modifications that could lead to improved therapeutic agents.

Q & A

Q. Q. How should conflicting in vitro vs. in vivo bioactivity data be reconciled?

  • Methodological Answer:
  • ADME Profiling: Assess bioavailability (e.g., Caco-2 permeability) and metabolic stability (microsomal assays).
  • Orthogonal Assays: Validate in vitro hits using Galleria mellonella infection models.
  • PK/PD Modeling: Link exposure (AUC) to efficacy using Phoenix WinNonlin .

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